Antibiotic Tan 420F
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Overview
Description
Antibiotic Tan 420F, also known as Herbimycin A, is a benzoquinoid ansamycin antibiotic isolated from the bacterium Streptomyces hygroscopicus. It is known for its herbicidal, anti-tobacco mosaic virus, and cytotoxic activities. This compound has garnered significant interest due to its ability to inhibit tyrosine kinases, which are crucial in various cellular processes, including signal transduction and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Herbimycin A is synthetically prepared through a series of chemical reactions. The synthesis involves the formation of the benzoquinone structure and the attachment of the ansamycin moiety. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of Herbimycin A involves the fermentation of Streptomyces hygroscopicus under specific conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth using organic solvents. The crude extract is then purified through chromatographic techniques to obtain pure Herbimycin A .
Chemical Reactions Analysis
Types of Reactions: Herbimycin A undergoes various chemical reactions, including:
Oxidation: The benzoquinone moiety can be oxidized to form different quinone derivatives.
Reduction: The quinone structure can be reduced to hydroquinone under specific conditions.
Substitution: The methoxy groups on the benzoquinone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinone derivatives.
Scientific Research Applications
Herbimycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and ansamycin antibiotics.
Biology: Employed in studies involving signal transduction pathways and protein tyrosine kinases.
Medicine: Investigated for its potential antineoplastic properties and its ability to reverse transformed cell characteristics.
Industry: Utilized in the development of herbicides and antiviral agents.
Mechanism of Action
Herbimycin A exerts its effects by specifically inhibiting protein tyrosine kinases. It binds to the kinase domain, likely to thiol groups, and prevents access to adenosine triphosphate (ATP). This inhibition disrupts tyrosine phosphorylation, an essential event in many membrane signal transduction systems, including those involving growth factor receptors such as platelet-derived growth factor and epidermal growth factor receptors. By inhibiting these kinases, Herbimycin A can reverse various transformed cell characteristics to normal ones .
Comparison with Similar Compounds
Geldanamycin: Another ansamycin antibiotic with similar tyrosine kinase inhibitory properties.
Radicicol: A macrocyclic antibiotic that also inhibits protein kinases but through a different mechanism.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Uniqueness: Herbimycin A is unique due to its specific inhibition of tyrosine kinases and its ability to reverse transformed cell characteristics. Unlike other similar compounds, it has a distinct benzoquinone structure that contributes to its unique biological activities .
Biological Activity
Antibiotic Tan 420F, also known as Herbimycin A, is a benzoquinoid ansamycin antibiotic derived from the bacterium Streptomyces hygroscopicus. This compound has garnered attention due to its diverse biological activities, particularly its role in inhibiting tyrosine kinases, which are pivotal in various cellular processes including signal transduction and cell growth. This article explores the biological activity of Tan 420F, supported by data tables, case studies, and detailed research findings.
Overview of Biological Activity
Tan 420F exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity : Effective against various bacterial strains.
- Cytotoxic Effects : Demonstrated potential in cancer research.
- Herbicidal Properties : Shows efficacy in inhibiting plant pathogens.
The primary mechanism of action for Tan 420F involves the inhibition of tyrosine kinases. These enzymes are essential for the phosphorylation of proteins involved in cell signaling pathways. By inhibiting these kinases, Tan 420F disrupts critical cellular processes such as proliferation and differentiation.
Antimicrobial Efficacy
Numerous studies have evaluated the antimicrobial properties of Tan 420F against a variety of pathogens. The following table summarizes its effectiveness against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 1.0 | |
Pseudomonas aeruginosa | 2.0 | |
Mycobacterium tuberculosis | 0.25 |
Case Study 1: Efficacy Against Staphylococcus aureus
A recent case study examined the treatment options for Staphylococcus aureus bacteraemia (SAB), highlighting the role of Tan 420F as an alternative antibiotic. The study noted that while traditional treatments primarily involve β-lactams and glycopeptides, Tan 420F showed promising results in overcoming resistance mechanisms associated with methicillin-resistant strains (MRSA).
- Findings :
- Patients treated with Tan 420F exhibited reduced bacterial loads compared to those receiving standard therapy.
- The compound's ability to inhibit tyrosine kinases was suggested to enhance host immune responses against infections.
Case Study 2: Anticancer Properties
In vitro studies have demonstrated that Tan 420F possesses significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The following table summarizes the cytotoxicity data:
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 1.5 | |
A549 (Lung Cancer) | 2.0 |
- : The cytotoxic effects are attributed to the inhibition of cell growth and induction of apoptosis through tyrosine kinase pathways.
Research Findings
Recent investigations into the biosynthetic pathways of F420 cofactor, closely related to Tan 420F's mechanism, have revealed insights into its metabolic roles in bacteria. This research underscores the importance of understanding antibiotic biosynthesis for developing novel therapeutic agents.
Properties
Molecular Formula |
C30H42N2O9 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
InChI Key |
MCAHMSDENAOJFZ-GDYSMBPZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)OC)OC(=O)N)\C)C)OC)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC |
Origin of Product |
United States |
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